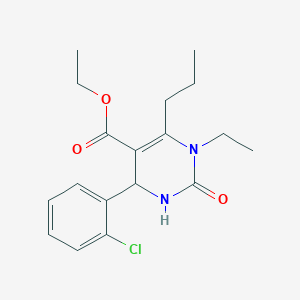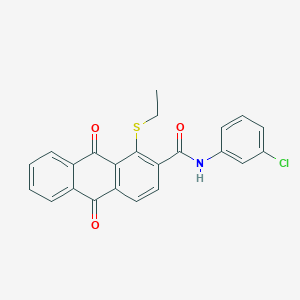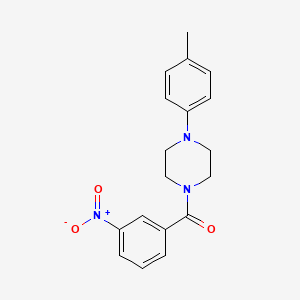![molecular formula C25H20N2O4 B11512742 4-[(3,5-dimethoxyphenyl)carbonyl]-N-(quinolin-6-yl)benzamide CAS No. 447455-78-9](/img/structure/B11512742.png)
4-[(3,5-dimethoxyphenyl)carbonyl]-N-(quinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-Dimethoxyphenyl)carbonyl]-N-(quinolin-6-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core linked to a quinoline moiety and a dimethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethoxyphenyl)carbonyl]-N-(quinolin-6-yl)benzamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives with benzoyl chloride in the presence of a base such as pyridine to form the benzamide core.
Introduction of the Quinoline Moiety: The quinoline ring is introduced through a Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone.
Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the benzamide core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethoxyphenyl)carbonyl]-N-(quinolin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
4-[(3,5-Dimethoxyphenyl)carbonyl]-N-(quinolin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethoxyphenyl)carbonyl]-N-(quinolin-6-yl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide: Similar in structure but with different substituents on the benzamide core.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another benzamide derivative with potential anti-tubercular activity.
Uniqueness
4-[(3,5-Dimethoxyphenyl)carbonyl]-N-(quinolin-6-yl)benzamide is unique due to its combination of a quinoline moiety and a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
447455-78-9 |
|---|---|
Molecular Formula |
C25H20N2O4 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
4-(3,5-dimethoxybenzoyl)-N-quinolin-6-ylbenzamide |
InChI |
InChI=1S/C25H20N2O4/c1-30-21-13-19(14-22(15-21)31-2)24(28)16-5-7-17(8-6-16)25(29)27-20-9-10-23-18(12-20)4-3-11-26-23/h3-15H,1-2H3,(H,27,29) |
InChI Key |
LDAFOPLSIOLGOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3E)-4-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B11512670.png)
![2-{1-(4-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11512673.png)
![Ethyl 1,3-bis[(dimethylamino)methyl]-2-(4-nitrophenyl)indolizine-6-carboxylate](/img/structure/B11512683.png)
![(2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide](/img/structure/B11512688.png)
![7-(4-chlorophenyl)-8-cyclohexyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11512693.png)
![5-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide](/img/structure/B11512695.png)
methanone](/img/structure/B11512696.png)
![3-{[(3,5-Dimethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B11512699.png)
![4-[(2-Chloro-phenyl)-hydrazono]-5-methyl-2-phenylmethanesulfonyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11512700.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B11512702.png)


![2-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B11512722.png)
